molecular formula C15H10N4O5 B11609678 5-(3-Methyl-4-nitrophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-(3-Methyl-4-nitrophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B11609678
M. Wt: 326.26 g/mol
InChI Key: OGNMGFRUMPZVLB-UHFFFAOYSA-N
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Description

5-(3-Methyl-4-nitrophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features two nitrophenyl groups and a methyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-(3-Methyl-4-nitrophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-4-nitrobenzoic acid hydrazide with 4-nitrobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

5-(3-Methyl-4-nitrophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, halogenating agents, and strong oxidizing agents. The major products formed from these reactions include amino derivatives, halogenated derivatives, and carboxylic acid derivatives.

Scientific Research Applications

5-(3-Methyl-4-nitrophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.

    Medicine: The compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial applications, including the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(3-Methyl-4-nitrophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound’s nitro groups and oxadiazole ring play a crucial role in its biological activity. For example, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

5-(3-Methyl-4-nitrophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H10N4O5

Molecular Weight

326.26 g/mol

IUPAC Name

5-(3-methyl-4-nitrophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H10N4O5/c1-9-8-11(4-7-13(9)19(22)23)15-16-14(17-24-15)10-2-5-12(6-3-10)18(20)21/h2-8H,1H3

InChI Key

OGNMGFRUMPZVLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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